5-(2-Hydroxyethyl)-3-phenyl isoxazole

Description

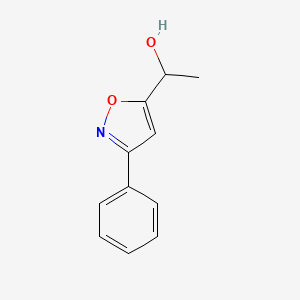

Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenyl-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLGQIBFOJODNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Hydroxyethyl 3 Phenyl Isoxazole and Analogues

Established Reaction Pathways for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is predominantly achieved through two main strategies: 1,3-dipolar cycloaddition reactions and condensation reactions of precursors. researchgate.netresearchgate.net These methods have been extensively developed to allow for the synthesis of a diverse array of substituted isoxazoles.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the most effective and widely employed method for the synthesis of isoxazoles. acs.orgnih.gov This reaction typically proceeds with high regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. mdpi.com

Nitrile oxides, which are unstable intermediates, are generally generated in situ from various precursors. nih.gov Common methods for their generation include:

Dehydrohalogenation of hydroximoyl chlorides : This is a classic method where a hydroximoyl chloride is treated with a base. nih.govnih.gov

Oxidation of aldoximes : Aldoximes can be oxidized using various reagents to yield nitrile oxides. nih.gov Hypervalent iodine reagents have been shown to be particularly effective for this transformation, allowing for rapid and high-yielding reactions under mild conditions. acs.orgrsc.org

Dehydration of nitroalkanes : While effective, this method can sometimes require harsh conditions or toxic reagents. rsc.orgnih.gov

The general mechanism of the 1,3-dipolar cycloaddition involves the concerted reaction of the nitrile oxide (the 1,3-dipole) with the alkyne (the dipolarophile) to form the isoxazole ring. researchgate.netyoutube.com Copper(I)-catalyzed versions of this reaction have been developed, offering excellent yields and regioselectivity, even in aqueous solvents. acs.org These catalyzed reactions are advantageous as they often minimize the formation of byproducts, such as furoxans, which can result from the dimerization of the nitrile oxide. nih.govacs.org

A variety of alkynes can be employed in this reaction, leading to diverse substitution patterns at the 5-position of the isoxazole ring. For the synthesis of 5-(2-hydroxyethyl)-3-phenyl isoxazole, the corresponding alkyne would be 3-butyn-1-ol (B147353).

| Precursor for Nitrile Oxide | Reagent for Nitrile Oxide Generation | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Hydroximoyl Chlorides | Base (e.g., DIPEA) | Dehydrohalogenation | Well-established method. | nih.govnih.gov |

| Aldoximes | Hypervalent Iodine Reagents | Oxidation | Mild conditions, high yields, rapid reaction. | acs.orgrsc.org |

| Aldoximes | Copper(I) catalyst, Chloramine-T | Oxidation/Cycloaddition | One-pot procedure, good yields, minimizes byproducts. | acs.org |

| Nitroalkanes | Dehydrating agents (e.g., POCl3) | Dehydration | Effective but can require harsh conditions. | rsc.orgnih.gov |

An alternative to cycloaddition reactions is the condensation of a three-carbon component with hydroxylamine (B1172632) hydrochloride. researchgate.net This approach is a primary pathway for the formation of the 1,2-oxazole ring system. researchgate.net

Common three-carbon synthons include:

1,3-Diketones : The reaction of 1,3-diketones with hydroxylamine is a classical method for isoxazole synthesis. researchgate.net

α,β-Unsaturated Ketones : These compounds can also react with hydroxylamine to form the isoxazole ring. researchgate.net

β-Ketoesters and β-Ketoamides : These precursors can be used to synthesize 3,4,5-trisubstituted isoxazoles in the presence of a base. nih.gov

For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through a domino reductive Nef reaction/cyclization of β-nitroenones using tin(II) chloride dihydrate. rsc.org This method involves the initial reduction of the nitroalkene to an oxime, which then undergoes intramolecular cyclization with the carbonyl group, followed by dehydration to yield the isoxazole. rsc.org

| Three-Carbon Precursor | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Hydroxylamine Hydrochloride | Condensation | Substituted Isoxazoles | researchgate.net |

| α,β-Unsaturated Ketones | Hydroxylamine Hydrochloride | Condensation | Substituted Isoxazoles | researchgate.net |

| β-Nitroenones | SnCl2·2H2O | Reductive Nef Reaction/Cyclization | 3,5-Disubstituted Isoxazoles | rsc.org |

| β-Ketoesters/β-Ketoamides | Hydroxylamine, Base | Condensation | 3,4,5-Trisubstituted Isoxazoles | nih.gov |

Novel Synthetic Routes and Optimization Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of isoxazoles.

Achieving the desired regiochemistry, particularly the 3,5-disubstitution pattern, is a critical aspect of isoxazole synthesis. The 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is highly regioselective, almost exclusively yielding the 3,5-disubstituted isomer. mdpi.comacs.org This regioselectivity is governed by both steric and electronic factors. mdpi.com

Intramolecular nitrile oxide cycloaddition (INOC) reactions have also been explored for the synthesis of bicyclic isoxazoles and isoxazolines. nih.gov While these are powerful methods for constructing fused ring systems, the synthesis of a simple 5-(2-hydroxyethyl) substituent would typically rely on an intermolecular approach.

While 5-(2-hydroxyethyl)-3-phenyl isoxazole itself is not chiral, the synthesis of chiral analogues is an important area of research, particularly for applications in medicinal chemistry. Stereoselectivity can be introduced through several strategies:

Use of Chiral Auxiliaries : Chiral auxiliaries can be attached to the alkyne or the nitrile oxide precursor to control the stereochemical outcome of the cycloaddition.

Chiral Catalysts : The development of chiral catalysts for the 1,3-dipolar cycloaddition could provide a more efficient route to enantiomerically enriched isoxazoles.

Starting from Chiral Precursors : If the substituents on the isoxazole ring contain chiral centers, their stereochemistry can be preserved or controlled during the synthesis.

In line with the growing emphasis on sustainable chemistry, several green methodologies have been applied to the synthesis of isoxazoles. researchgate.net These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and using renewable resources.

Key green strategies for isoxazole synthesis include:

Solvent-Free Reactions : Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov These reactions can be catalyzed by recyclable catalysts like Cu/Al2O3 and often proceed with high yields and reduced work-up. nih.gov

Aqueous Reaction Media : The use of water as a solvent is highly desirable from an environmental perspective. Copper(I)-catalyzed cycloadditions have been shown to be effective in aqueous systems. acs.org Additionally, reactions of aldoximes with alkenes in the presence of oxone in an aqueous medium have been reported for the synthesis of isoxazolines. nih.gov

Metal-Free Conditions : To avoid the use of potentially toxic and expensive metal catalysts, metal-free synthetic routes are being developed. nih.gov For example, the reaction of N-Boc-masked chloroximes with a mild base can generate nitrile oxides in situ for cycloaddition under metal-free conditions. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of isoxazole derivatives. researchgate.net

| Green Chemistry Approach | Specific Methodology | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Ball-milling with Cu/Al2O3 catalyst | Reduced waste, recyclable catalyst, high yields. | nih.gov |

| Aqueous Reaction Media | Copper(I)-catalyzed cycloaddition in water | Environmentally benign solvent, good yields. | acs.org |

| Metal-Free Conditions | In situ generation of nitrile oxides from N-Boc-masked chloroximes | Avoids toxic metals, mild conditions. | nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation of reaction mixtures | Reduced reaction times, improved yields. | researchgate.net |

Catalytic Methods for Enhanced Yield and Selectivity

The synthesis of 3,5-disubstituted isoxazoles, such as 5-(2-hydroxyethyl)-3-phenyl isoxazole, has been significantly advanced by the use of catalytic systems that improve reaction yields and control regioselectivity. Both metal-based catalysts and organocatalysts have proven effective in the construction of the isoxazole core, typically via [3+2] cycloaddition reactions between a nitrile oxide and an alkyne. rsc.orgnih.gov

Metal-Catalyzed Synthesis: Transition metals play a pivotal role in activating substrates and facilitating the cycloaddition process. researchgate.net Copper(I) catalysts are widely used for the reaction between nitrile oxides and terminal alkynes, a method often referred to as "click chemistry". rsc.orgsphinxsai.com This approach is highly reliable and works for a broad range of substrates. organic-chemistry.org For instance, copper-catalyzed [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne is a primary method for forming the isoxazole ring with high regioselectivity. organic-chemistry.org Gold catalysts, such as AuCl₃, have also been employed for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions. organic-chemistry.orgacs.org Iron(III) nitrate (B79036) has been used as both a nitration and cyclization reagent in the synthesis of isoxazoles from alkynes. acs.org The choice of metal catalyst can be crucial; for example, ruthenium-catalyzed cycloadditions also provide a practical route to isoxazoles. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for isoxazole synthesis. rsc.org Chiral phosphoric acids, for example, have been used to catalyze the enantioselective addition of isoxazole precursors, yielding products with high enantioselectivity. rsc.org Triphenylphosphine has been utilized as an organocatalyst in three-component reactions to synthesize 4-arylideneisoxazol-5(4H)-ones, highlighting the versatility of organocatalysis in creating isoxazole derivatives. tandfonline.com Amine-functionalized cellulose (B213188) has also been reported as an effective, recyclable catalyst for the synthesis of isoxazol-5-one derivatives in water, an environmentally benign solvent. mdpi.compreprints.org These methods often offer advantages such as mild reaction conditions, reduced toxicity, and operational simplicity. rsc.orgtandfonline.com

Table 1: Comparison of Catalytic Systems for Isoxazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

|---|---|---|---|

| Metal-Catalyst | Copper(I) salts | [3+2] Cycloaddition | High regioselectivity, wide substrate scope. rsc.orgorganic-chemistry.org |

| Metal-Catalyst | Gold(III) chloride (AuCl₃) | Cycloisomerization | Mild conditions, good yields. organic-chemistry.orgacs.org |

| Metal-Catalyst | Iron(III) nitrate | Nitration/Cyclization | Inexpensive, eco-friendly reagent. acs.org |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Addition | High yields and enantioselectivities. rsc.orgresearchgate.net |

| Organocatalyst | Triphenylphosphine | Three-Component Cyclization | Simple, compatible with green chemistry principles. tandfonline.com |

| Organocatalyst | Amine-functionalized Cellulose | Three-Component Reaction | Recyclable catalyst, works in water. mdpi.compreprints.org |

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of 5-(2-hydroxyethyl)-3-phenyl isoxazole. The most common route, the 1,3-dipolar cycloaddition, involves the reaction of benzonitrile (B105546) oxide (the 1,3-dipole) with 3-butyn-1-ol (the dipolarophile).

A plausible mechanism for the formation of 3,4,5-trisubstituted isoxazoles involves the deprotonation of a 1,3-dicarbonyl compound by a base in a polar solvent to form a carbanion. nih.gov This carbanion then adds to the carbon of the nitrile oxide. nih.gov The resulting intermediate undergoes cyclization, followed by dehydration, to yield the final isoxazole product. nih.govrsc.org The reaction is highly regioselective, a feature that can be explained by examining the kinetics and transition states of the reaction pathways. nih.gov The entire process can be viewed as a domino reaction, where a reductive Nef reaction of a nitroalkene precursor leads to an oxime, which then cyclizes and dehydrates to form the isoxazole ring. rsc.org

Kinetic Studies of Key Steps in the Synthesis of the Chemical Compound

While specific kinetic data for the synthesis of 5-(2-hydroxyethyl)-3-phenyl isoxazole are not extensively documented in the public domain, kinetic studies of analogous isoxazole formation reactions provide valuable insights. The key step is the [3+2] cycloaddition. The rate of this reaction is influenced by several factors, including the nature of the substituents on both the nitrile oxide and the alkyne, the solvent, and the catalyst. researchgate.net For example, organocatalysts like chiral phosphoric acid can accelerate the kinetics of the enantioselective catalytic reaction, effectively outcompeting the uncatalyzed racemic background reaction. researchgate.net Studies on the thermal decomposition of imidoyl azides, precursors to nitrenes which can be involved in related heterocycle formations, show that electron-withdrawing groups can decrease the decomposition temperature, indicating an influence on reaction rates. nih.gov The reaction of chalcones with hydroxylamine to form isoxazoles is another common synthetic route, and its kinetics are typically studied under reflux conditions, often for several hours, to ensure completion. rasayanjournal.co.innih.gov

Transition State Analysis for Reaction Pathways

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is essential for understanding the regioselectivity observed in isoxazole synthesis. researchgate.net In the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, two regioisomeric products are possible: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole.

Computational studies have investigated the transition state of copper-catalyzed cycloadditions, revealing a non-concerted mechanism involving metallacycle intermediates, which explains the high regioselectivity. organic-chemistry.org For organocatalytic reactions, the proposed transition state involves hydrogen-bonding interactions between the substrate and the catalyst, which is vital for achieving enantioselectivity. rsc.org In the formation of 3,4,5-trisubstituted isoxazoles, a proposed mechanism suggests that in a polar solvent, a deprotonated 1,3-diketone adds to the nitrile oxide, proceeding through an intermediate that cyclizes to form a single regioisomer. nih.gov The stability of the possible transition states dictates the final product distribution, with the pathway having the lower activation energy being favored.

Derivatization and Functionalization Strategies

Once synthesized, 5-(2-hydroxyethyl)-3-phenyl isoxazole can be further modified to explore structure-activity relationships (SAR) for various applications. Derivatization can occur at the hydroxyethyl (B10761427) side chain, the phenyl ring, or the isoxazole nucleus itself. nih.gov

Reactions at the Hydroxyethyl Side Chain

The terminal hydroxyl group of the 2-hydroxyethyl side chain is a prime site for functionalization. Standard organic transformations can be applied to this primary alcohol. For example, the ester group of isoxazoline (B3343090) precursors can be subjected to various synthetic transformations to yield corresponding alcohols, chlorides, azides, amines, and aldehydes. researchgate.net

Common reactions include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, while stronger oxidizing agents can yield a carboxylic acid.

Replacement with Halogens: The hydroxyl group can be substituted with a halogen (e.g., using SOCl₂ for chlorine) to create a more reactive intermediate for further nucleophilic substitution reactions.

These modifications can significantly alter the molecule's polarity, size, and hydrogen bonding capacity, which can be crucial for its biological activity. nih.govresearchgate.net

Substitutions on the Phenyl Ring and Isoxazole Nucleus

Modifications to the aromatic rings—both the phenyl group and the isoxazole nucleus—provide another avenue for creating analogues. nih.gov

Phenyl Ring Substitution: The phenyl ring at the 3-position can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, para) will be directed by existing groups and reaction conditions. Introducing substituents like halogens (F, Cl, Br), methyl, or methoxy (B1213986) groups can significantly influence the molecule's properties. nih.gov For example, SAR studies on related isoxazole derivatives have shown that halogen substitutions on the phenyl ring can enhance biological activity. nih.gov The presence of chloro or bromo groups on the phenyl ring has been linked to significant anti-inflammatory activity in some isoxazole series. nih.gov

Isoxazole Nucleus Substitution: The isoxazole ring itself can be functionalized, though it is generally less reactive towards electrophilic substitution than the phenyl ring. Electrophilic aromatic substitution on the isoxazole ring typically occurs at the C4 position. reddit.com Transition metal-catalyzed cross-coupling reactions are a modern tool for the direct C-H functionalization of the isoxazole core, allowing for the introduction of a wide variety of substituents. researchgate.netdntb.gov.ua The substitution pattern on the isoxazole ring is known to impart diverse biological activities. nih.gov

Table 2: Influence of Substituents on the Properties of Phenylisoxazole Analogues

| Position of Substitution | Substituent Type | Potential Effect | Reference Example |

|---|---|---|---|

| Phenyl Ring | Halogens (F, Cl, Br) | Enhanced biological activity (e.g., anticancer, anti-inflammatory). | Introduction of chlorine and fluorine on the phenyl ring of an isoxazoline enhanced cytotoxicity. nih.gov |

| Phenyl Ring | Methoxy (-OCH₃) | Altered potency and selectivity against cancer cell lines. | Replacement of a 4-chloro with a 4-methoxy group resulted in decreased potency. acs.org |

| Phenyl Ring | Methyl (-CH₃) | Enhanced biological activity. | Methyl substitutions on the phenyl group of certain isoxazoles enhanced activity against U87 cells. nih.gov |

| Isoxazole Nucleus | Aryl Iodides | Formation of 3,4,5-trisubstituted isoxazoles via cross-coupling. | Cross-coupling of isoxazole silanols with aryl iodides. nih.gov |

| Isoxazole Nucleus | Alkyl/Aryl groups | Altered biological activity (e.g., tyrosinase inhibition). | Substitution patterns on the isoxazole ring are important for determining structure-activity relationships. acs.org |

Preparation of Structurally Related Analogs for Research Purposes

The synthesis of analogs of 5-(2-hydroxyethyl)-3-phenyl isoxazole is primarily driven by the need to investigate how structural modifications influence their chemical and biological properties. Researchers often create libraries of related compounds by systematically altering the substituents on the phenyl ring or by modifying the hydroxyethyl side chain at the 5-position of the isoxazole ring. These studies are instrumental in identifying key structural features responsible for a compound's function.

A common strategy for generating analogs involves the cyclization of appropriately substituted chalcones with hydroxylamine. This method allows for the introduction of a variety of substituents on the phenyl ring, leading to a diverse set of 3-aryl-5-(2-hydroxyethyl)isoxazoles. For instance, by starting with different substituted benzaldehydes, a range of 3-(substituted-phenyl)-5-(2-hydroxyethyl)isoxazoles can be prepared. This approach is exemplified by the synthesis of compounds where the phenyl group is substituted with electron-donating or electron-withdrawing groups, which can significantly impact the electronic properties of the entire molecule.

Another key avenue for analog preparation is the modification of the side chain at the 5-position. The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol demonstrates a variation where the phenyl group is substituted and the side chain is a hydroxymethyl group. biolmolchem.com The synthesis of phenylisoxazole-3/5-carbaldehyde derivatives provides a versatile intermediate that can be further elaborated. researchgate.netresearchgate.net For example, these aldehydes can undergo reduction to the corresponding alcohols or be subjected to Grignard reactions to introduce longer or branched alkyl chains, thereby creating a variety of 5-(hydroxyalkyl)isoxazole analogs.

The following tables summarize the synthesis of various analogs of 5-(2-hydroxyethyl)-3-phenyl isoxazole, providing details on the specific modifications and the reported yields.

Table 1: Synthesis of 3-Aryl Substituted Isoxazole Analogs

| Compound ID | 3-Aryl Substituent | 5-Substituent | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2'-Fluorophenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |

| 2 | 2'-Methoxyphenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |

| 3 | 2'-Chlorophenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |

| 4 | 3'-Chlorophenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |

| 5 | 4'-Bromophenyl | 5-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |

| 6 | 4'-Methoxyphenyl | 3-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |

| 7 | 4'-Methylphenyl | 3-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |

| 8 | 4'-Chlorophenyl | 3-Carbaldehyde Isonicotinylhydrazone | Condensation | - | researchgate.net |

| 9 | 4-Tolyl | 5-Methanol | Cyclization | 95.7 | biolmolchem.com |

Table 2: Synthesis of 5-Substituted Isoxazole Analogs

| Compound ID | 3-Substituent | 5-Substituent | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| 10 | Phenyl | 5-Carboxylic acid | Hydrolysis | 94 | nih.gov |

| 11 | Phenyl | 5-(Trifluoromethyl) | Dehydration of dihydroisoxazole | - | elsevierpure.com |

| 12 | Phenyl | 5-Amino-3-methylisoxazole | [2+3] Cycloaddition | - | nih.gov |

The preparation of these analogs is often a key step in broader research programs. For example, the synthesis of a series of 3,5-diaryl isoxazoles linked to other heterocyclic systems has been undertaken to explore their potential as novel chemical entities. nih.gov Structure-activity relationship (SAR) studies on such analogs help in delineating the pharmacophore and optimizing the lead compounds for desired properties. nih.govnih.gov The synthetic versatility of the isoxazole ring system continues to be exploited by researchers to generate novel molecules for various scientific investigations.

Chemical Reactivity and Transformation Mechanisms of 5 2 Hydroxyethyl 3 Phenyl Isoxazole

Reactions Involving the Isoxazole (B147169) Heterocycle

The isoxazole ring, while aromatic, possesses unique reactivity due to the presence of the weak N-O bond, making it susceptible to ring-opening reactions under various conditions. youtube.com It can also participate in transformations that maintain its core structure.

Ring-Opening and Ring-Closing Transformations

The stability of the isoxazole ring is conditional. It is relatively stable to oxidizing agents, acids, and bases, particularly when disubstituted. youtube.com However, it can undergo cleavage and rearrangement under specific energetic inputs or chemical treatments.

Reductive Ring Opening: A common transformation of the isoxazole nucleus is its cleavage under catalytic hydrogenation. Using catalysts like Raney nickel, palladium, or platinum, the N-O bond is broken, leading to the formation of β-amino enones in high yield. youtube.com This reaction is a reliable method for converting isoxazoles into functionalized acyclic compounds.

Base-Induced Ring Opening: In the presence of a strong base, 3-unsubstituted isoxazoles can undergo ring opening. rsc.org The mechanism involves the abstraction of the proton at the C-3 position, followed by the cleavage of the N-O bond to form a cyanoenolate anion. rsc.org

Ring-Closing Synthesis: The formation of the 5-(2-Hydroxyethyl)-3-phenyl isoxazole core itself is a ring-closing transformation. A prevalent method for synthesizing substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an activated alkene. libretexts.orgchemicalbook.com Specifically, phenylhydroximoyl chloride can be treated with a base to generate benzonitrile (B105546) oxide, which then reacts with an appropriate alkyne, such as 3-butyn-1-ol (B147353), to yield the target molecule. These reactions can be performed in aqueous media, offering an environmentally friendly route. libretexts.orgchemicalbook.com

Table 1: Representative Ring Transformation Reactions

| Transformation Type | Reagents & Conditions | Product Type | Source(s) |

| Reductive Ring Opening | H₂, Raney Ni / Pd / Pt | β-Amino enone | youtube.com |

| Base-Induced Opening | Strong Base (e.g., OH⁻) | Cyanoenolate anion | rsc.org |

| Ring-Closing Cycloaddition | Phenylhydroximoyl chloride, Base, 3-Butyn-1-ol | 5-(2-Hydroxyethyl)-3-phenyl isoxazole | libretexts.orgchemicalbook.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group attached at the C-3 position of the isoxazole ring can undergo aromatic substitution reactions, though its reactivity is influenced by the electronic nature of the isoxazole substituent.

Electrophilic Aromatic Substitution: The isoxazole ring acts as a deactivating group, directing electrophiles to the meta and para positions of the phenyl ring. The nitration of 5-phenylisoxazole (B86612) using a mixture of nitric acid and sulfuric acid yields a mixture of nitro-substituted products. researchgate.net The main products include 5-(p-nitrophenyl)isoxazole and 5-(m-nitrophenyl)isoxazole, demonstrating substitution on the phenyl ring. researchgate.net Under these conditions, nitration can also occur at the C-4 position of the isoxazole ring itself. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to a good leaving group. researchgate.netnih.gov The reaction proceeds through a resonance-stabilized negatively charged intermediate, often called a Meisenheimer complex. youtube.com In the case of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, the isoxazole ring is not a strong enough electron-withdrawing group to activate the phenyl ring for a typical SNAr reaction. Therefore, substitution with nucleophiles on the unsubstituted phenyl ring is generally not feasible under standard SNAr conditions. nih.gov

Table 2: Nitration of Phenylisoxazole Derivatives

| Substrate | Reagents | Products | Source(s) |

| 5-Phenylisoxazole | HNO₃, H₂SO₄ | 5-(p-nitrophenyl)isoxazole, 5-(m-nitrophenyl)isoxazole, 4-nitro-5-phenylisoxazole | researchgate.net |

Reactivity of the Hydroxyethyl (B10761427) Group

The 2-hydroxyethyl side chain at the C-5 position provides a site for a range of classical alcohol reactions, allowing for the synthesis of various derivatives and research probes.

Oxidation and Reduction Reactions

The primary alcohol of the hydroxyethyl group can be readily oxidized. Standard oxidizing agents can convert the alcohol first to an aldehyde and subsequently to a carboxylic acid. The oxidation of similar isoxazole side chains has been accomplished using reagents like activated manganese dioxide (MnO₂). researchgate.net The resulting product from the full oxidation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole would be 2-(3-phenylisoxazol-5-yl)acetic acid. The intermediate aldehyde, 2-(3-phenylisoxazol-5-yl)acetaldehyde, could also be isolated under milder conditions. As the side chain is already in a reduced state (an alcohol), further reduction is not applicable unless other functional groups are present.

Esterification and Etherification Reactions for Research Probes

The hydroxyl group is amenable to derivatization through esterification and etherification, which is useful for creating probes or modifying the compound's properties.

Esterification: The hydroxyethyl group reacts with acyl chlorides or carboxylic acids to form esters. For instance, treatment with an acyl chloride like acetyl chloride in the presence of a base such as pyridine (B92270) would yield 2-(3-phenylisoxazol-5-yl)ethyl acetate. rsc.org Alternatively, coupling with a carboxylic acid can be achieved using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Etherification: The formation of ethers can be accomplished by treating the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). rsc.org For example, reacting 5-(2-Hydroxyethyl)-3-phenyl isoxazole with sodium hydride to form the alkoxide, followed by the addition of an alkyl halide like methyl iodide, would produce 5-(2-methoxyethyl)-3-phenyl isoxazole.

Table 3: Derivatization of the Hydroxyethyl Group

| Reaction Type | Reagent 1 | Reagent 2 | Product | Source(s) |

| Oxidation | MnO₂ | - | 2-(3-phenylisoxazol-5-yl)acetaldehyde / ...acetic acid | researchgate.net |

| Esterification | Acetyl chloride | Pyridine | 2-(3-phenylisoxazol-5-yl)ethyl acetate | rsc.org |

| Etherification | NaH | Methyl iodide | 5-(2-methoxyethyl)-3-phenyl isoxazole | rsc.org |

Photochemical and Radiochemical Transformations

Isoxazoles can undergo significant structural changes upon exposure to electromagnetic radiation. The photochemical behavior of 3-phenylisoxazole (B85705) derivatives often involves isomerization to other heterocyclic systems.

Upon irradiation with ultraviolet light (e.g., 254 nm), 3-phenylisoxazoles are known to rearrange into oxazole (B20620) derivatives. This transformation proceeds through a high-energy 2H-azirine intermediate. The initial photochemical step is the cleavage of the weak N-O bond, which leads to the formation of a vinyl nitrene that rapidly cyclizes to the 2H-azirine. This azirine intermediate can then undergo a further photochemical or thermal rearrangement to yield the more stable oxazole ring system. For 5-substituted-3-phenyl isoxazoles, this can result in the formation of correspondingly substituted 2-phenyl-oxazoles.

Investigation of Degradation Pathways under Controlled Research Conditions

The isoxazole ring, the core heterocyclic structure of this compound, is known to be susceptible to certain types of degradation, particularly ring-opening reactions under basic conditions. researchgate.netnanobioletters.com The presence of a phenyl group at the 3-position and a hydroxyethyl group at the 5-position introduces additional sites for potential chemical transformations.

Hydrolytic Degradation:

The stability of the isoxazole ring is significantly influenced by pH. Generally, isoxazoles exhibit considerable stability in acidic to neutral conditions. researchgate.net However, under basic conditions, the ring is prone to cleavage. researchgate.netnanobioletters.com For 5-(2-Hydroxyethyl)-3-phenyl isoxazole, exposure to a basic medium (e.g., 0.1M NaOH) would likely lead to the cleavage of the N-O bond of the isoxazole ring. This base-catalyzed hydrolysis is a well-documented degradation pathway for isoxazole derivatives. researchgate.net The initial step involves the deprotonation of the isoxazole ring, followed by ring opening to form a β-ketonitrile derivative.

In acidic conditions (e.g., 0.1M HCl), the isoxazole ring is generally more stable. researchgate.net However, prolonged exposure or harsh acidic conditions could potentially lead to hydrolysis, although at a much slower rate than in basic media. The ether linkage in the hydroxyethyl side chain is generally stable to hydrolysis under mild acidic and basic conditions.

Oxidative Degradation:

Oxidative conditions, often simulated using hydrogen peroxide (H₂O₂), can lead to the degradation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole. mdpi.comresearchgate.netthieme-connect.com The isoxazole ring itself can be susceptible to oxidation, potentially leading to the formation of various smaller, fragmented molecules. The primary alcohol of the hydroxyethyl side chain is a likely site for oxidation, which could be converted to an aldehyde and subsequently to a carboxylic acid.

Thermal Degradation:

Thermal stress can induce decomposition of the isoxazole ring. capes.gov.brresearchgate.netmdpi.com Pyrolysis studies of isoxazole have shown that it can decompose to form products such as acetonitrile (B52724) and carbon monoxide, among others, through complex rearrangement and fragmentation pathways. capes.gov.br For 5-(2-Hydroxyethyl)-3-phenyl isoxazole, thermal degradation would likely involve the breakdown of the isoxazole ring and potential modifications to the side chains. The presence of substituents on the isoxazole ring can influence the decomposition temperature and the nature of the degradation products. mdpi.com

Photolytic Degradation:

Exposure to ultraviolet (UV) light can also induce degradation of isoxazole-containing compounds. researchgate.netekb.eg Photodegradation can proceed through various mechanisms, including photoisomerization and photo-fragmentation. The phenyl group in 5-(2-Hydroxyethyl)-3-phenyl isoxazole can absorb UV light, which may facilitate the degradation process. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

The following interactive data table summarizes the plausible degradation products of 5-(2-Hydroxyethyl)-3-phenyl isoxazole under different controlled stress conditions, based on the known reactivity of the isoxazole moiety and its functional groups.

| Stress Condition | Plausible Degradation Pathway | Potential Degradation Products |

|---|---|---|

| Acidic Hydrolysis (e.g., 0.1M HCl, heat) | Slow N-O bond cleavage of the isoxazole ring. | 1-Phenyl-1,3-butanedione, Hydroxylamine (B1172632) |

| Basic Hydrolysis (e.g., 0.1M NaOH, heat) | Rapid N-O bond cleavage of the isoxazole ring. | β-Ketonitrile derivative: 3-Oxo-3-phenylpropanenitrile, Ethylene (B1197577) glycol |

| Oxidative Degradation (e.g., 3% H₂O₂, heat) | Oxidation of the hydroxyethyl side chain and potential ring opening. | 5-(2-Oxoethyl)-3-phenylisoxazole, 5-(Carboxymethyl)-3-phenylisoxazole, Benzoic acid, smaller fragments |

| Thermal Degradation (Heat) | Decomposition of the isoxazole ring and side chains. | Benzonitrile, Acetonitrile, Carbon monoxide, Phenylacetylene, Styrene |

| Photolytic Degradation (UV light) | Photo-fragmentation and rearrangement. | Various smaller aromatic and aliphatic fragments. |

Advanced Spectroscopic Characterization and Structural Elucidation for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of the molecular framework of organic compounds in solution. For 5-(2-Hydroxyethyl)-3-phenyl isoxazole (B147169), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

While specific experimental data for this exact compound is not extensively published, a theoretical analysis based on established chemical shift principles for related structures allows for a predicted spectral profile. The aromatic protons of the phenyl group are expected to appear in the downfield region (typically δ 7.4-7.8), while the isoxazole ring proton would likely resonate as a singlet in the vinylic region. The methylene (B1212753) protons of the hydroxyethyl (B10761427) side chain would present as two distinct multiplets, coupled to each other, with their chemical shifts influenced by the adjacent oxygen atom and the isoxazole ring.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Phenyl-H (ortho) | ~ 7.80 | Multiplet | Phenyl-C (ipso) | ~ 129.0 |

| Phenyl-H (meta) | ~ 7.50 | Multiplet | Phenyl-C (ortho) | ~ 126.5 |

| Phenyl-H (para) | ~ 7.50 | Multiplet | Phenyl-C (meta) | ~ 129.5 |

| Isoxazole-H4 | ~ 6.90 | Singlet | Phenyl-C (para) | ~ 131.0 |

| -CH₂- (adjacent to isoxazole) | ~ 3.00 | Triplet | Isoxazole-C3 | ~ 163.0 |

| -CH₂- (adjacent to OH) | ~ 4.00 | Triplet | Isoxazole-C4 | ~ 100.0 |

| -OH | Variable | Singlet (broad) | Isoxazole-C5 | ~ 171.0 |

| -CH₂- (adjacent to isoxazole) | ~ 29.0 | |||

| -CH₂- (adjacent to OH) | ~ 61.0 |

Note: These are predicted values and may vary in experimental conditions.

To move from prediction to definitive assignment, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For 5-(2-Hydroxyethyl)-3-phenyl isoxazole, a key correlation would be observed between the two methylene groups of the hydroxyethyl side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for each protonated carbon, such as linking the proton signals of the phenyl ring and the side chain to their respective carbon atoms.

The flexibility of the hydroxyethyl side chain introduces conformational possibilities. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to probe the spatial proximity of atoms. These experiments can help determine the preferred conformation of the side chain relative to the isoxazole ring. Furthermore, variable temperature NMR studies can provide insights into the energy barriers of bond rotations, revealing the dynamic behavior of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, allowing for the confirmation of the molecular formula through an accurate mass measurement. Subsequent tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this parent ion.

For 5-(2-Hydroxyethyl)-3-phenyl isoxazole, characteristic fragmentation pathways could be predicted:

Cleavage of the side chain: A primary fragmentation would likely involve the loss of the hydroxyethyl group or parts of it, such as the neutral loss of water (H₂O) from the side chain, followed by the loss of ethylene (B1197577) (C₂H₄).

Ring cleavage: The isoxazole ring itself can undergo characteristic cleavage patterns. A common pathway involves the cleavage of the N-O bond, which is the weakest bond in the ring, leading to the formation of various fragment ions.

Loss of small molecules: Sequential losses of small, stable molecules like CO and HCN from the fragment ions can also be expected.

A detailed analysis of the product ions in the HRMS/MS spectrum would allow for the piecing together of the molecular structure, corroborating the findings from NMR spectroscopy.

| Ion | Proposed Fragment | Description |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | Protonated parent molecule |

| [M+H - H₂O]⁺ | C₁₁H₁₀NO⁺ | Loss of water from the hydroxyethyl side chain |

| [M+H - C₂H₄O]⁺ | C₉H₈NO⁺ | Cleavage and loss of the entire hydroxyethyl group |

| [C₆H₅CO]⁺ | C₇H₅O⁺ | Benzoyl cation, resulting from cleavage within the isoxazole ring |

| [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For 5-(2-Hydroxyethyl)-3-phenyl isoxazole, the following characteristic vibrations would be expected:

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the isoxazole and phenyl rings would be found in the 1400-1650 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the primary alcohol would appear in the 1000-1260 cm⁻¹ range.

Ring Vibrations: The isoxazole ring itself will have characteristic ring stretching and bending modes.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| -OH | O-H Stretch | 3200-3600 (broad) | FT-IR |

| Aromatic C-H | C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850-2960 | FT-IR, Raman |

| C=N (isoxazole) | C=N Stretch | 1600-1650 | FT-IR, Raman |

| C=C (phenyl, isoxazole) | C=C Stretch | 1400-1600 | FT-IR, Raman |

| C-O (alcohol) | C-O Stretch | 1000-1260 | FT-IR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule.

The UV-Vis spectrum of 5-(2-Hydroxyethyl)-3-phenyl isoxazole is expected to show absorption bands corresponding to π → π* transitions. These transitions arise from the conjugated system formed by the phenyl ring and the isoxazole ring. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic properties. The presence of the hydroxyethyl group is not expected to significantly alter the electronic transitions of the core chromophore but may have minor solvatochromic effects.

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many aromatic heterocyclic compounds are fluorescent. If 5-(2-Hydroxyethyl)-3-phenyl isoxazole exhibits fluorescence, determining its excitation and emission spectra, as well as its quantum yield, would provide further information about its excited state properties and the rigidity of its structure. Changes in the fluorescence properties upon interaction with other molecules or changes in the environment can be a sensitive probe for various applications.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for 5-(2-Hydroxyethyl)-3-phenylisoxazole is not publicly available, analysis of closely related phenylisoxazole derivatives provides significant insight into the likely solid-state conformation and intermolecular interactions that would govern its crystal packing. The study of similar molecular frameworks allows for a detailed predictive understanding of its structural chemistry.

Research on analogous structures, such as ethyl 5-phenylisoxazole-3-carboxylate, reveals that the phenyl and isoxazole rings are nearly coplanar. nih.gov This planarity is a common feature in conjugated systems, contributing to stabilizing π-π stacking interactions in the crystal lattice. The crystal packing in such compounds is often characterized by the formation of dimers or layered structures through hydrogen bonding. For instance, in ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked via C—H⋯O hydrogen bonds to form inversion dimers. nih.gov

For 5-(2-Hydroxyethyl)-3-phenylisoxazole, the presence of a hydroxyl (-OH) group introduces a strong hydrogen bond donor, which would likely dominate the crystal packing. It is anticipated that strong O—H⋯N or O—H⋯O hydrogen bonds would be a primary feature, where the hydroxyl group of one molecule interacts with the nitrogen or oxygen atom of the isoxazole ring of a neighboring molecule. These interactions are crucial in forming robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions.

Furthermore, weaker C—H⋯O and C—H⋯π interactions are expected to play a significant role in stabilizing the three-dimensional crystal structure. The phenyl rings could engage in offset π-stacking interactions, further contributing to the cohesion of the crystal lattice. nih.gov The analysis of Hirshfeld surfaces and 2D fingerprint plots in related isoxazole structures allows for the quantification and visualization of these weak intermolecular contacts, providing a detailed understanding of the molecular packing environment. nih.gov

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Research (if applicable to chiral forms)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.

However, the molecule 5-(2-Hydroxyethyl)-3-phenylisoxazole is achiral. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other elements of chirality such as axial or planar chirality. The 2-hydroxyethyl substituent (-CH2CH2OH) does not create a chiral center on the isoxazole ring or within the substituent itself.

As a result, 5-(2-Hydroxyethyl)-3-phenylisoxazole does not have non-superimposable mirror images (enantiomers) and is optically inactive. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for its stereochemical investigation, as there are no chiral forms of this compound to analyze. Should a chiral derivative be synthesized, for example by introducing a stereocenter into the side chain, then chiroptical spectroscopy would become a relevant and valuable analytical method. rsc.org

Computational Chemistry and Theoretical Studies of 5 2 Hydroxyethyl 3 Phenyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 5-(2-Hydroxyethyl)-3-phenyl isoxazole (B147169), DFT calculations would typically be performed using a specific functional (such as B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to determine its properties. researchgate.netnih.gov These calculations yield insights into the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the compound. sigmaaldrich.comrsc.org A smaller energy gap generally implies higher reactivity. rsc.org For related phenylisoxazole derivatives, the HOMO and LUMO orbitals are often distributed across the aromatic and heterocyclic rings. nih.gov However, specific energy values and orbital visualizations for 5-(2-Hydroxyethyl)-3-phenyl isoxazole are not available in the literature.

Conformational Analysis and Energy Minima

The presence of a flexible hydroxyethyl (B10761427) side chain in 5-(2-Hydroxyethyl)-3-phenyl isoxazole allows for multiple spatial arrangements, or conformations. A conformational analysis would involve systematically rotating the rotatable bonds (such as the C-C and C-O bonds in the side chain) and calculating the potential energy of each resulting structure. This process identifies the most stable, low-energy conformers (energy minima). Such studies, often carried out using DFT methods, are crucial for understanding the molecule's preferred shape in different environments. nih.gov No specific conformational analysis or data on the energy minima for 5-(2-Hydroxyethyl)-3-phenyl isoxazole has been found in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solvents

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole would model its dynamic behavior and interactions within a solvent, such as water or an organic solvent. These simulations provide insights into how the solvent affects the molecule's conformation, stability, and intermolecular interactions. This is particularly relevant for understanding how the hydroxyethyl group might engage in hydrogen bonding with solvent molecules. Despite the utility of this method, no published studies detailing MD simulations for 5-(2-Hydroxyethyl)-3-phenyl isoxazole were located.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

NMR: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted values are often scaled and correlated with experimental spectra to aid in signal assignment.

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. This helps to understand the electronic nature of the molecule's chromophores.

IR: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the absorption bands in an Infrared (IR) spectrum and are used to identify the molecule's functional groups and vibrational modes.

While these computational techniques are well-established for isoxazole derivatives, a specific computational prediction of the NMR, UV-Vis, or IR spectra for 5-(2-Hydroxyethyl)-3-phenyl isoxazole is not available in the reviewed scientific literature.

Computational Studies on Reaction Mechanisms and Transition States Related to Synthesis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of 3,5-disubstituted isoxazoles, which often involves [3+2] cycloaddition reactions, DFT calculations can be used to map the entire reaction pathway. researchgate.net This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Analyzing the geometry and energy of a transition state provides a deep understanding of the reaction's kinetics and regioselectivity. researchgate.net However, no computational studies on the specific reaction mechanism or transition states for the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole were found.

Molecular Docking and Ligand Binding Predictions for Biological Target Research

Molecular docking is a sophisticated computational technique employed in drug discovery to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). This method is instrumental in understanding the interactions that govern the formation of a stable complex, which in turn can inform the design of more potent and selective drugs. Ligand binding predictions, often used in conjunction with molecular docking, aim to estimate the binding affinity (e.g., binding energy or inhibition constant) between the ligand and its target.

In the absence of specific research on 5-(2-Hydroxyethyl)-3-phenyl isoxazole, the broader class of isoxazole derivatives has been the subject of numerous molecular docking studies, highlighting their potential to interact with a variety of biological targets implicated in a range of diseases, particularly cancer. espublisher.comrsc.org These studies provide a framework for hypothesizing the potential biological targets of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Illustrative Research on Related Isoxazole Derivatives:

Anticancer Targets: Isoxazole scaffolds are recognized as valuable pharmacophores in the development of anticancer agents. espublisher.com Molecular docking studies have explored the interaction of various isoxazole derivatives with several key cancer-related proteins. For instance, isoxazole-indole derivatives have been docked against the human estrogen receptor, suggesting their potential as selective estrogen receptor modulators for breast cancer therapy. nih.gov Other studies have investigated isoxazoles as inhibitors of STAT3 protein and their interaction with DNA, both of which are significant targets in oncology. researchgate.net Furthermore, isoxazole derivatives have been evaluated as inhibitors of carbonic anhydrase and Heat shock protein 90 (Hsp90), both of which are crucial for cancer cell survival and proliferation. acs.orgnih.govnih.gov

Anti-inflammatory Targets: The isoxazole moiety is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking has been used to investigate the binding of isoxazole-carboxamide derivatives to cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are the primary targets of NSAIDs. nih.gov These studies help in understanding the structural basis for the selectivity and potency of these compounds.

Hypothetical Molecular Docking of 5-(2-Hydroxyethyl)-3-phenyl Isoxazole:

To illustrate the type of data generated from a molecular docking study, a hypothetical table of results for 5-(2-Hydroxyethyl)-3-phenyl isoxazole is presented below. It is crucial to emphasize that this data is purely illustrative and not based on experimental or published computational results. Such a study would involve docking the compound against a panel of cancer-related protein targets to predict its potential binding affinity and key interactions.

Interactive Table: Hypothetical Molecular Docking Results for 5-(2-Hydroxyethyl)-3-phenyl Isoxazole

| Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Estrogen Receptor Alpha | 1ERR | -8.5 | Arg394, Glu353, Phe404 |

| STAT3 SH2 Domain | 6NJS | -7.9 | Arg609, Ser611, Ser613 |

| Carbonic Anhydrase II | 1AZM | -7.2 | His94, His96, Thr199 |

| Hsp90 | 3OWD | -9.1 | Asp93, Leu107, Phe138 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.0 | Arg120, Tyr355, Ser530 |

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The small molecule, in this case, 5-(2-Hydroxyethyl)-3-phenyl isoxazole, would be prepared for docking using specialized software. The docking program, such as AutoDock or Maestro, then systematically explores various binding poses of the ligand within the active site of the protein, calculating a binding score for each pose. nih.govnih.gov The most favorable poses, characterized by the lowest binding energies, are then analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

The insights gained from such computational studies are invaluable for lead optimization in drug discovery. By understanding how a compound like 5-(2-Hydroxyethyl)-3-phenyl isoxazole might interact with specific biological targets, medicinal chemists can rationally design new derivatives with improved potency and selectivity. Future experimental studies would be necessary to validate these in silico predictions and to fully elucidate the therapeutic potential of this compound.

Biological and Pharmacological Research into Mechanisms and Targets

In Vitro Mechanistic Investigations on Cellular Pathways

While the isoxazole (B147169) scaffold is a subject of interest in medicinal chemistry for its potential to interact with various enzymes, specific studies on 5-(2-Hydroxyethyl)-3-phenyl isoxazole are not available in the reviewed literature. Research on other isoxazole derivatives has shown inhibition of enzymes like 5-lipoxygenase (5-LOX), but these findings cannot be attributed to the specific compound . nih.govnih.gov

Enzyme Inhibition/Activation Studies (e.g., COX, LOX, H+/K+-ATPase)

No published studies were identified that specifically measure the inhibitory or activation effects of 5-(2-Hydroxyethyl)-3-phenyl isoxazole on cyclooxygenase (COX), lipoxygenase (LOX), or H+/K+-ATPase enzymes. The dual inhibition of COX and 5-LOX pathways is a strategy explored for developing anti-inflammatory agents, but data for this specific compound is absent. nih.gov

Receptor Binding Affinity and Selectivity Research

There is no available data from receptor binding assays that would define the affinity or selectivity profile of 5-(2-Hydroxyethyl)-3-phenyl isoxazole for any specific biological receptors.

Interactions with Specific Biological Macromolecules

No studies detailing the direct interaction, such as binding or modulation, of 5-(2-Hydroxyethyl)-3-phenyl isoxazole with specific biological macromolecules (e.g., proteins, nucleic acids) were found.

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are crucial for understanding a compound's effect in a biological context. However, no literature detailing such assays for 5-(2-Hydroxyethyl)-3-phenyl isoxazole could be located.

Cellular Uptake and Distribution Studies in Research Models

Information regarding the cellular uptake, distribution, or accumulation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole in any research model is not available in the public scientific literature.

Investigation of Molecular Signaling Pathways Modulated by the Compound

No research was found that investigates the molecular signaling pathways modulated by 5-(2-Hydroxyethyl)-3-phenyl isoxazole. Studies on other compounds have explored pathways involving NF-κB and eicosanoid synthesis, but these are not specific to the requested molecule. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

The isoxazole ring is a key structural motif in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and anti-infective agents. ijpca.org The biological activity of these compounds is often finely tuned by the nature and position of substituents on the isoxazole core and its appended rings. nih.gov

While specific pharmacophore models for 5-(2-Hydroxyethyl)-3-phenyl isoxazole are not extensively detailed in the available literature, general principles for isoxazole-based compounds can be inferred. A pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors based on related structures identified key features including two aromatic rings and a hydrogen bond acceptor. semanticscholar.org

For the 5-(2-Hydroxyethyl)-3-phenyl isoxazole scaffold, the key pharmacophoric features likely include:

The Phenyl Ring at position 3: This aromatic ring can engage in various interactions with biological targets, including pi-pi stacking and hydrophobic interactions. The substitution pattern on this ring is a critical determinant of activity.

The 2-Hydroxyethyl Group at position 5: The terminal hydroxyl group is a potential hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within a target's binding site.

Table 1: Potential Pharmacophoric Features of the 5-(2-Hydroxyethyl)-3-phenyl Isoxazole Scaffold

| Feature | Potential Interaction | Importance |

| 3-Phenyl Ring | Pi-pi stacking, hydrophobic interactions | Often crucial for potency and selectivity |

| Isoxazole Core | Hydrogen bonding, dipole interactions, scaffold | Provides structural rigidity and key interaction points |

| 5-(2-Hydroxyethyl) Group | Hydrogen bonding (donor and acceptor) | Can significantly influence binding affinity |

Modifications to the 5-(2-Hydroxyethyl)-3-phenyl isoxazole scaffold can significantly alter its biological activity by affecting how it interacts with its molecular targets.

Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule. For instance, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, the presence of electron-withdrawing groups like fluorine or a trifluoromethyl group at the para-position of the phenyl ring was found to enhance cytotoxic activity against several human cancer cell lines. nih.gov In another study on isoxazole derivatives, hydrophobic groups on the phenyl ring were associated with potent biological activities. nih.gov

Modification of the Hydroxyethyl (B10761427) Group: The hydroxyethyl side chain offers a prime site for modification. Altering the length of the alkyl chain or replacing the hydroxyl group with other functional groups could impact binding affinity and selectivity. For example, in related heterocyclic compounds, such modifications have been shown to influence penetration through cell membranes. researchgate.net

Changes to the Isoxazole Ring: While less common, modifications to the isoxazole ring itself would fundamentally alter the core structure and its electronic and geometric properties, likely leading to significant changes in biological activity. ijpca.org

Table 2: Impact of Structural Modifications on the Biological Activity of Isoxazole Derivatives

| Modification Site | Type of Modification | Observed Impact on Biological Activity | Reference |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -F, -CF3) | Enhanced cytotoxicity in certain cancer cell lines. | nih.gov |

| Phenyl Ring | Addition of hydrophobic groups | Potent biological activities observed in some series. | nih.gov |

| General Scaffold | Introduction of a 4-methoxyphenyl (B3050149) group at C-5 | Associated with increased analgesic activity in some derivatives. | researchgate.net |

| General Scaffold | Substitution with a phenyl ring at N-1 of a pyrazole (B372694) (related heterocycle) | Markedly boosted analgesic activity. | ijpca.org |

Target Identification and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound like 5-(2-Hydroxyethyl)-3-phenyl isoxazole is a critical step in understanding its mechanism of action. Several advanced methodologies are employed for this purpose.

Chemical proteomics has become a powerful tool for elucidating the cellular targets of bioactive compounds. nih.gov These methods can identify direct protein interactions in a physiological context.

Affinity-Based Protein Profiling: This technique involves immobilizing a derivative of the compound of interest onto a solid support, such as chromatography beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. researchgate.net For this to be applied to 5-(2-Hydroxyethyl)-3-phenyl isoxazole, a derivative with a suitable linker for immobilization would need to be synthesized.

Thermal Proteome Profiling (TPP): TPP is a method that can detect ligand binding in living cells without the need for chemical modification of the compound. islandscholar.ca The principle is that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, researchers can identify proteins that are stabilized or destabilized by the compound, thus revealing potential targets. islandscholar.ca

Solvent Proteome Profiling (SPP): This is another method that assesses changes in protein stability upon ligand binding, but it uses solvent-induced precipitation instead of heat. It can be used to establish target engagement by analyzing denaturation curves. researchgate.net

Once potential targets are identified, genetic methods are crucial for validating that engagement with these targets is responsible for the observed biological effects.

CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system is a revolutionary tool for target validation. selectscience.net By creating specific gene knockouts or introducing mutations that render the target protein non-functional, researchers can determine if the absence of the target protein mimics the effect of the compound. nih.gov If a cell line lacking the target protein becomes resistant to the compound, it provides strong evidence that the protein is indeed the relevant target. Targeting specific functional domains of a protein with CRISPR can be a particularly potent way to assess its role. nih.gov

RNA Interference (RNAi): RNAi, using short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be used to transiently reduce the expression of a target protein. Similar to CRISPR, if knockdown of a specific protein's expression results in a phenotype that mimics the compound's effect or confers resistance to it, this validates the protein as a target. Combining CRISPR and siRNA approaches can provide orthogonal validation, increasing confidence in the findings. revvity.com

Table 3: Methodologies for Target Identification and Validation

| Methodology | Principle | Application |

| Affinity Chromatography | Immobilized compound captures binding proteins from cell lysates. | Identification of direct protein targets. |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of target proteins. | Unbiased identification of targets in a cellular context without compound modification. |

| CRISPR-Cas9 | Permanent genetic modification (knockout or mutation) of a potential target gene. | Validation of target's role in the compound's mechanism of action. |

| RNA Interference (RNAi) | Transient knockdown of target gene expression. | Orthogonal validation of target engagement and function. |

Potential Applications and Research Utility of 5 2 Hydroxyethyl 3 Phenyl Isoxazole

As a Versatile Synthetic Building Block in Organic Synthesis

The isoxazole (B147169) moiety is a valuable synthon in organic chemistry, and 5-(2-Hydroxyethyl)-3-phenyl isoxazole is a prime example of a versatile building block. nih.govresearchgate.net The presence of the reactive hydroxyl group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the isoxazole ring and its substituents allows it to serve as a precursor for a variety of other heterocyclic systems. The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, which can be exploited to unmask a β-aminoenone functionality. core.ac.uk This transformation provides a pathway to synthesize various nitrogen-containing heterocycles.

Furthermore, the hydroxyethyl (B10761427) side chain of 5-(2-Hydroxyethyl)-3-phenyl isoxazole can be readily modified. For instance, oxidation of the hydroxyl group to an aldehyde or carboxylic acid would provide an electrophilic center for subsequent cyclization reactions. Intramolecular cyclizations are a powerful tool in organic synthesis for the construction of fused ring systems. mdpi.com For example, a hypothetical intramolecular condensation following oxidation could lead to the formation of isoxazolopyrrolidones or other fused heterocyclic structures. While specific examples for 5-(2-Hydroxyethyl)-3-phenyl isoxazole are not extensively documented, the principles of isoxazole chemistry suggest its high potential in this area. researchgate.net

The synthesis of isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). core.ac.ukacs.orgyoutube.com These synthetic routes allow for the introduction of diverse substituents on the isoxazole core, highlighting the adaptability of this scaffold in synthetic chemistry. acs.org

Table 1: Potential Heterocyclic Systems from 5-(2-Hydroxyethyl)-3-phenyl Isoxazole Derivatives

| Derivative of 5-(2-Hydroxyethyl)-3-phenyl isoxazole | Potential Subsequent Reaction | Resulting Heterocyclic System |

| 5-(2-Oxoethyl)-3-phenyl isoxazole (via oxidation) | Intramolecular aldol (B89426) condensation | Fused bicyclic systems |

| 5-(2-Azidoethyl)-3-phenyl isoxazole (via functional group interconversion) | Intramolecular [3+2] cycloaddition | Fused triazole-isoxazole systems |

| Reductive cleavage of the isoxazole ring | Cyclocondensation of the resulting enaminone | Pyridines, pyrimidines |

Synthons for Natural Product Total Synthesis Research

The isoxazole moiety is a latent functional group that can be unmasked to reveal other functionalities, a strategy often employed in the total synthesis of natural products. beilstein-journals.org The reductive cleavage of the isoxazole ring to a 1,3-dicarbonyl or enaminone system is a key transformation that can be strategically utilized in the synthesis of complex molecules. core.ac.uk

While direct applications of 5-(2-Hydroxyethyl)-3-phenyl isoxazole in the total synthesis of specific marine or other natural products are not prominently reported in the literature, its structural motifs are present in various bioactive compounds. nih.govnih.govresearchgate.netrsc.orgrsc.org The phenylisoxazole core is a feature in a number of pharmacologically active molecules. The hydroxyethyl side chain provides a handle for elaboration and connection to other parts of a target molecule. For instance, the synthesis of marine alkaloids or complex polyketides could potentially utilize isoxazole-containing fragments as key intermediates. nih.govresearchgate.net

Development of Chemical Probes and Ligands for Biological Research

The development of small molecules to probe biological systems is a cornerstone of chemical biology. The structural features of 5-(2-Hydroxyethyl)-3-phenyl isoxazole make it an attractive scaffold for the design of such tools.

Fluorescent Probes for Cellular Imaging (Research Tools)

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. nih.gov The design of a fluorescent probe typically involves a fluorophore connected to a recognition unit. The 3-phenylisoxazole (B85705) core, with its conjugated system, can serve as a component of a fluorophore. The fluorescence properties can be tuned by further functionalization of the phenyl ring or the isoxazole nucleus.

The hydroxyethyl group of 5-(2-Hydroxyethyl)-3-phenyl isoxazole provides a convenient point of attachment for recognition moieties that can selectively bind to specific analytes, such as metal ions or reactive oxygen species. nih.govnih.govmdpi.comnih.govresearchgate.net For example, coupling of a specific chelator to the hydroxyl group could yield a fluorescent sensor for metal ions like Fe(III) or others. nih.govnih.govmdpi.comnih.gov Upon binding to the target ion, a change in the fluorescence signal (either "turn-on" or "turn-off") can be observed, allowing for the detection and quantification of the analyte in cellular environments. nih.gov

Table 2: Design Strategy for a Fluorescent Probe Based on 5-(2-Hydroxyethyl)-3-phenyl isoxazole

| Component | Role | Example Modification |

| 3-Phenylisoxazole | Core Fluorophore | Substitution on the phenyl ring to tune emission wavelength |

| 5-(2-Hydroxyethyl) group | Linker and Attachment Point | Etherification or esterification to attach a recognition unit |

| Recognition Unit | Analyte Binding | A specific chelator for a metal ion or a reactive group for a specific biomolecule |

Affinity Ligands for Target Enrichment

Affinity ligands are crucial for the isolation and identification of specific proteins or other biomolecules from complex mixtures. The general principle involves immobilizing a ligand that binds to the target of interest on a solid support. The 3-phenylisoxazole scaffold can be modified to serve as a recognition element for specific protein binding pockets.

Role in Materials Science Research (e.g., Optoelectronic, Polymer Chemistry Applications)

The rigid and planar structure of the isoxazole ring, combined with the potential for extensive π-conjugation through the phenyl group, makes isoxazole derivatives interesting candidates for applications in materials science.

Research on isoxazole-containing compounds has shown their potential in the development of liquid crystals. tandfonline.comresearchgate.netarkat-usa.org The anisotropic shape and the dipole moment of the isoxazole ring can contribute to the formation of mesophases. By modifying the substituents on the phenyl and isoxazole rings, the transition temperatures and the type of liquid crystalline phase (e.g., nematic, smectic) can be controlled. tandfonline.com The hydroxyethyl group of 5-(2-Hydroxyethyl)-3-phenyl isoxazole could be used to attach the isoxazole core to a polymer backbone, leading to side-chain liquid crystal polymers. researchgate.net

In the field of optoelectronics, conjugated organic molecules are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 3-phenylisoxazole scaffold provides a conjugated system that can be extended through further chemical modifications. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for designing efficient optoelectronic materials. Isoxazole-containing polymers have been investigated for their potential in these applications. researchgate.net

No Specific Research Data Found for "5-(2-Hydroxyethyl)-3-phenyl isoxazole" in Catalyst Design and Ligand Development

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, data tables, or detailed scholarly articles are available concerning the direct application of the chemical compound "5-(2-Hydroxyethyl)-3-phenyl isoxazole" in the fields of catalyst design and ligand development within coordination chemistry.